![molecular formula C99H164N32O28 B2960644 (2R)-2-[[(2R)-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-1-[(2R,3S)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-4-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-5-amino-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoic acid CAS No. 954134-42-0](/img/structure/B2960644.png)

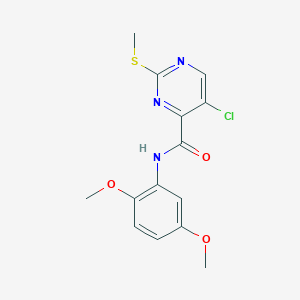

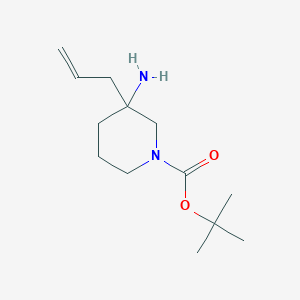

(2R)-2-[[(2R)-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-1-[(2R,3S)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-4-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-5-amino-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

D-JBD19 ist ein nicht permeables Peptid, das für seine neuroprotektiven Wirkungen bekannt ist. Es ist eine synthetische Verbindung, die dem dJNKi-Peptid entspricht und für sein Potenzial zum Schutz von Neuronen vor Schäden, insbesondere im Zusammenhang mit ischämischen Ereignissen wie der Verschließung der Arteria cerebri media, untersucht wurde .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von D-JBD19 erfolgt mittels Festphasenpeptidsynthese (SPPS), einem gängigen Verfahren zur Herstellung von Peptiden. Diese Technik ermöglicht die sequenzielle Zugabe von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst in der Regel die folgenden Schritte:

Aktivierung des Harzes: Das Harz wird aktiviert, um die Anlagerung der ersten Aminosäure zu ermöglichen.

Kopplung: Jede nachfolgende Aminosäure wird unter Verwendung von Kupplungsreagenzien wie N,N’-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) an die wachsende Kette gekoppelt.

Entschützen: Schutzgruppen an den Aminosäuren werden entfernt, um den nächsten Kupplungsschritt zu ermöglichen.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion von D-JBD19 würde ähnlichen Prinzipien folgen, jedoch in größerem Maßstab, wobei automatisierte Peptidsynthesizer zur Steigerung der Effizienz und des Ertrags eingesetzt werden. Der Prozess würde auch strenge Qualitätskontrollmaßnahmen umfassen, um die Reinheit und Konsistenz des Endprodukts sicherzustellen .

Analyse Chemischer Reaktionen

Reaktionstypen

D-JBD19 unterliegt während seiner Synthese hauptsächlich der Peptidbindungsbildung. Aufgrund seiner stabilen Peptidstruktur beteiligt es sich typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen

Kupplungsreagenzien: N,N’-Diisopropylcarbodiimid (DIC), Hydroxybenzotriazol (HOBt)

Entschützungsreagenzien: Trifluoressigsäure (TFA)

Spaltungsreagenzien: Gemische aus TFA, Wasser und Abfängern wie Triisopropylsilan (TIS)

Hauptprodukte

Das Hauptprodukt dieser Reaktionen ist das Peptid D-JBD19 selbst, wobei eine hohe Reinheit durch Reinigungsschritte wie Hochleistungsflüssigkeitschromatographie (HPLC) erreicht wird .

Wissenschaftliche Forschungsanwendungen

D-JBD19 wurde ausgiebig auf seine neuroprotektiven Eigenschaften untersucht. Es hat sich als vielversprechend erwiesen, Neuronen vor ischämischen Schäden zu schützen, was es zu einem potenziellen therapeutischen Mittel für Erkrankungen wie Schlaganfall macht. Forschungen haben gezeigt, dass D-JBD19 die neuronale Schädigung reduzieren kann, wenn es nach ischämischen Ereignissen intrazerebroventrikulär verabreicht wird .

Neben seinen neuroprotektiven Wirkungen wird D-JBD19 in verschiedenen Forschungsanwendungen eingesetzt, um die Mechanismen der neuronalen Schädigung und des Schutzes zu untersuchen. Es dient als wertvolles Werkzeug, um die an der Neuroprotektion beteiligten Pfade und das Potenzial für therapeutische Interventionen zu verstehen .

Wirkmechanismus

D-JBD19 entfaltet seine neuroprotektiven Wirkungen durch Hemmung des c-Jun N-terminalen Kinase (JNK)-Signalwegs. Dieser Signalweg ist an der zellulären Reaktion auf Stress beteiligt und spielt bekanntermaßen eine Rolle bei der neuronalen Apoptose. Durch die Hemmung von JNK trägt D-JBD19 dazu bei, die Aktivierung apoptotischer Signalwege zu verhindern und schützt so Neuronen vor Schäden .

Wirkmechanismus

D-JBD19 exerts its neuroprotective effects by inhibiting the c-Jun N-terminal kinase (JNK) pathway. This pathway is involved in the cellular response to stress and is known to play a role in neuronal apoptosis. By inhibiting JNK, D-JBD19 helps to prevent the activation of apoptotic pathways, thereby protecting neurons from damage .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

D-JNKI1: Ein weiteres Peptid mit neuroprotektiven Wirkungen, ähnlich wie D-JBD19, jedoch mit einer geringeren Dosierung, um eine ähnliche Wirksamkeit zu erzielen.

TAT-Peptid-verknüpfter JNK-Inhibitor: Ein Peptid, das ebenfalls den JNK-Signalweg angreift, jedoch mit unterschiedlichen Abgabemechanismen und Wirksamkeitsprofilen

Einzigartigkeit

D-JBD19 ist einzigartig in seiner spezifischen Sequenz und Struktur, die ihm seine neuroprotektiven Eigenschaften verleihen. Im Vergleich zu D-JNKI1 benötigt D-JBD19 eine höhere Dosierung, um ähnliche Wirkungen zu erzielen, was auf Unterschiede in der Potenz und Bioverfügbarkeit hinweist .

Eigenschaften

IUPAC Name |

(2R)-2-[[(2R)-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-1-[(2R,3S)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-4-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-5-amino-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C99H164N32O28/c1-49(2)43-62(120-82(144)64(45-54-21-10-9-11-22-54)123-88(150)68-28-18-40-129(68)94(156)60(32-34-72(103)136)118-90(152)75(51(5)6)125-89(151)70-30-19-41-130(70)93(155)59(25-15-37-112-98(107)108)117-85(147)66(48-132)124-80(142)57(31-33-71(102)135)114-78(140)55(101)46-74(138)139)81(143)122-65(47-73(104)137)83(145)121-63(44-50(3)4)84(146)126-76(52(7)133)91(153)127-77(53(8)134)95(157)131-42-20-29-69(131)86(148)115-56(24-14-36-111-97(105)106)79(141)116-58(23-12-13-35-100)92(154)128-39-17-27-67(128)87(149)119-61(96(158)159)26-16-38-113-99(109)110/h9-11,21-22,49-53,55-70,75-77,132-134H,12-20,23-48,100-101H2,1-8H3,(H2,102,135)(H2,103,136)(H2,104,137)(H,114,140)(H,115,148)(H,116,141)(H,117,147)(H,118,152)(H,119,149)(H,120,144)(H,121,145)(H,122,143)(H,123,150)(H,124,142)(H,125,151)(H,126,146)(H,127,153)(H,138,139)(H,158,159)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113)/t52-,53-,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,75+,76+,77+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZJMEJTVRFAOB-XHOPJVQSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)N[C@H]([C@H](C)O)C(=O)N1CCC[C@@H]1C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCCN)C(=O)N2CCC[C@@H]2C(=O)N[C@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@H]4CCCN4C(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](C(C)C)NC(=O)[C@H]5CCCN5C(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CO)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](CC(=O)O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C99H164N32O28 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2250.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(oxaldehydoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2960562.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide](/img/structure/B2960566.png)

![N-(4-{[(3-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2960569.png)

![3-Chloro-7-[1-(2,4-dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2960570.png)

![3-BRomo-5-[(4-methoxyphenyl)methoxy]benzamide](/img/structure/B2960571.png)

![6-methyl-4-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-2H-pyran-2-one](/img/structure/B2960574.png)